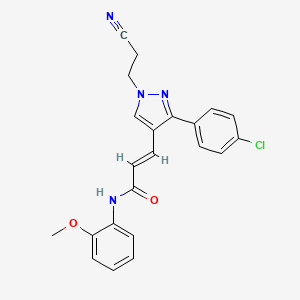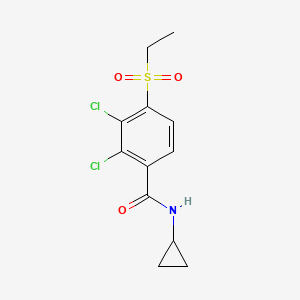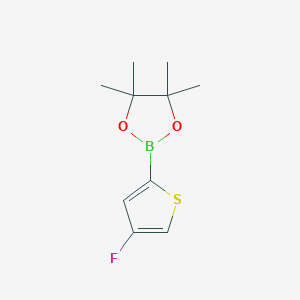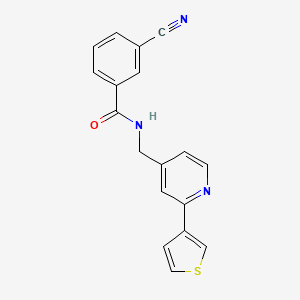
3-Hydroxy-4-(trifluoromethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-(trifluoromethyl)benzaldehyde, also known as 4-Hydroxy-3-(trifluoromethyl)benzaldehyde, is a chemical compound with the empirical formula C8H5F3O2 . It has a molecular weight of 190.12 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string for this compound isOc1ccc(C=O)cc1C(F)(F)F . The InChI key is ZLMUFCNWTPSOSN-UHFFFAOYSA-N . These strings provide a textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Vibrational Spectral Studies and NLO Properties
Benzaldehydes, including 3-Hydroxy-4-(trifluoromethyl)benzaldehyde, are studied for their molecular structures and vibrational spectral properties. These compounds are utilized in the manufacturing of dyes, perfumes, flavorings, and also in health and agriculture industries. Spectral studies such as FTIR and Raman are performed to understand their molecular dynamics and NLO (Non-Linear Optical) properties, which are significant in the field of optics and material science (Yadav, Sharma, & Kumar, 2018).
Synthesis and Topoisomerase Inhibitory Actions
Vanillin derivatives, closely related to this compound, have been investigated for their potential in the inhibition of topoisomerases, enzymes involved in DNA replication. These compounds show promise in the treatment of cancer due to their ability to interfere with cancer cell proliferation (Sahoo et al., 2021).
Optical Applications
This compound is also significant in optical applications. It has been studied for its properties in the growth of single crystals, which are essential in the field of nonlinear optics. These studies focus on improving optical transmission, mechanical hardness, and laser damage resistance of the crystals (Venkataramanan, Uchil, & Bhat, 1994).
Photocatalytic Applications
In the realm of green chemistry, this compound derivatives are explored as photocatalysts. They are used in the selective conversion of benzyl alcohol to benzaldehyde, showcasing their potential in environmentally friendly chemical processes (Lima et al., 2017).
Synthesis of Novel Compounds
This compound is also involved in the synthesis of various novel organic compounds, such as 3-acyl-2-naphthols and isocoumarins, which are valuable in the field of organic chemistry and pharmacology (He, Zhang, Shen, & Fan, 2013).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
3-hydroxy-4-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)6-2-1-5(4-12)3-7(6)13/h1-4,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZKHXAUAQRCDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2623567.png)
![1-(benzo[d]thiazol-2-yl)-N-cyclopropylazetidine-3-carboxamide](/img/structure/B2623568.png)
![4-[(3aS,4R,9bR)-7,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B2623569.png)


![1-(2,3-dimethylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2623578.png)
![2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2623580.png)





![N-benzyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2623588.png)
![(E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2623589.png)
